
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Common methods for forming imidazole rings, for example, include the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
- Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has revealed their carcinogenic potential in rats, leading to tumors in various organs. These studies suggest that the carcinogenicity of these compounds involves a complex metabolic activation pathway, ultimately producing DNA-reactive dialkylbenzoquinone imine. This research highlights the importance of understanding the metabolic pathways and potential health risks of chloroacetamide compounds (Coleman et al., 2000).
Novel Coordination Complexes and Their Antioxidant Activity
- A study on pyrazole-acetamide derivatives explored their use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were found to possess significant antioxidant activity, demonstrating the potential of acetamide derivatives in developing compounds with beneficial biological activities (Chkirate et al., 2019).
Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives
- Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives has shown potential anticonvulsant activity against seizures induced by maximal electroshock. This suggests that modifications to the imidazole ring can lead to compounds with specific neurological benefits (Aktürk et al., 2002).
Synthesis and Antimicrobial Activity of Acetamide Derivatives
- Another study focused on the synthesis of acetamide derivatives bearing benzimidazole or benzothiazole and evaluated their antibacterial activity. These compounds exhibited significant activity, indicating the potential of acetamide derivatives in antimicrobial applications (Ramalingam et al., 2019).
Antimicrobial and Antituberculosis Activity of Imidazole Derivatives
- Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized and shown to have appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also exhibited antituberculosis, antimalarial, and antioxidant activity, suggesting a broad spectrum of potential therapeutic applications (Daraji et al., 2021).
Propriétés
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-16-9-11-18(12-10-16)21-24-20(17-7-5-4-6-8-17)22(25-21)28-15-19(26)23-13-14-27-2/h4-12H,3,13-15H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJIZNIIHLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,4-difluorobenzoate](/img/structure/B2981599.png)
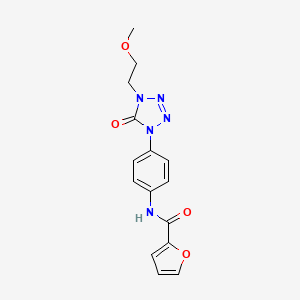
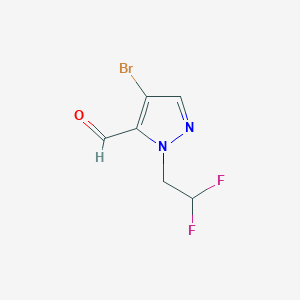
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-chlorophenyl)ethanediamide](/img/structure/B2981609.png)


![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)
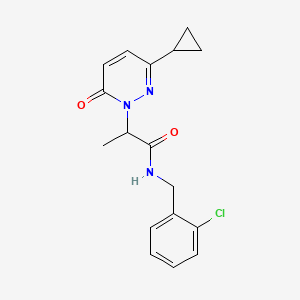
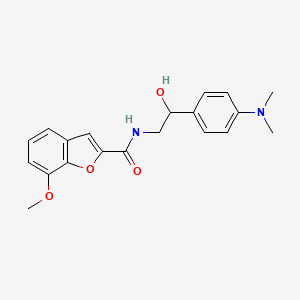
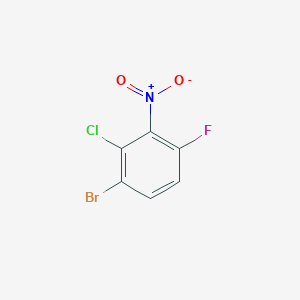
![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)